molecular formula C22H20Br2N4O3S B307848 2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether

2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether

Cat. No. B307848
M. Wt: 580.3 g/mol
InChI Key: NAGCEQKOCFTMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.

Scientific Research Applications

2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether has shown potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future research could focus on developing more effective synthesis methods and improving the compound's solubility in water to make it more suitable for use in lab experiments.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. Future research could focus on exploring its potential as a therapeutic agent for other diseases, improving its solubility in water, and developing more effective synthesis methods.

Synthesis Methods

2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dibromophenol with 3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-amine in the presence of a base such as potassium carbonate and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethyl bromide to obtain this compound.

properties

Molecular Formula

C22H20Br2N4O3S

Molecular Weight

580.3 g/mol

IUPAC Name

1-[6-(3,5-dibromo-2-ethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C22H20Br2N4O3S/c1-4-17(29)28-16-9-7-6-8-13(16)18-20(25-22(32-3)27-26-18)31-21(28)14-10-12(23)11-15(24)19(14)30-5-2/h6-11,21H,4-5H2,1-3H3

InChI Key

NAGCEQKOCFTMPN-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=CC(=C4OCC)Br)Br

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C(=CC(=C4)Br)Br)OCC

Origin of Product

United States

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